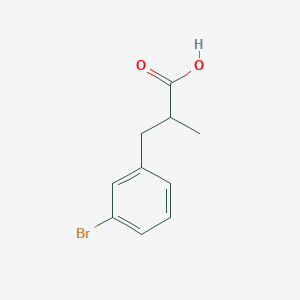

3-(3-Bromophenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXFQFBSRDYONP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183524-10-8 |

Source

|

| Record name | 3-(3-Bromophenyl)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)-2-methylpropanoic acid

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-(3-Bromophenyl)-2-methylpropanoic acid, a valuable intermediate in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of key synthetic strategies, offering field-proven insights into experimental choices and protocol optimization. The guide is structured to provide not only procedural steps but also a deep understanding of the chemical logic that governs each transformation, ensuring both reproducibility and the ability to adapt these methods to specific laboratory or industrial contexts.

Introduction: Significance and Synthetic Challenges

This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of the bromophenyl group allows for further functionalization through various cross-coupling reactions, while the chiral center at the alpha-position of the carboxylic acid offers opportunities for stereoselective interactions with biological targets. The primary challenge in the synthesis of this molecule lies in the efficient and regioselective construction of the carbon skeleton and the introduction of the methyl group at the C-2 position. This guide will explore several robust synthetic routes, each with its own set of advantages and considerations.

Retrosynthetic Analysis: Devising Potential Pathways

A retrosynthetic analysis of the target molecule reveals several promising disconnection points, leading to a variety of potential synthetic strategies. The most logical disconnections are at the C2-C3 bond and the C1-C2 bond, suggesting approaches based on alkylation of a malonic ester derivative or a Grignard reaction followed by carboxylation. Another viable approach involves the modification of a pre-existing phenylpropanoic acid core.

Caption: Retrosynthetic analysis of this compound.

Pathway I: The Malonic Ester Synthesis Route

The malonic ester synthesis is a classic and highly reliable method for the preparation of carboxylic acids.[1][2][3][4] This pathway offers a high degree of control and generally proceeds with good yields. The core of this strategy involves the alkylation of a malonate ester with a suitable electrophile, followed by hydrolysis and decarboxylation.

Mechanistic Overview

The synthesis commences with the deprotonation of a methylmalonic ester by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic source of the 3-bromobenzyl group, typically 3-bromobenzyl bromide. The subsequent steps involve the hydrolysis of the diester to a dicarboxylic acid, which, upon heating, readily undergoes decarboxylation to yield the final product.

Caption: Workflow for the malonic ester synthesis of the target compound.

Experimental Protocol

A detailed protocol for the synthesis of 3-(3-bromophenyl)propanoic acid, which can be adapted for the synthesis of the target molecule by using diethyl methylmalonate instead of diethyl malonate, is described in the patent literature.[5]

Step 1: Alkylation of Diethyl Methylmalonate

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add diethyl methylmalonate dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, add 3-bromobenzyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours to ensure complete reaction.

-

After cooling, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-bromobenzyl)-2-methylmalonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude diester from the previous step, add an excess of a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The dicarboxylic acid may precipitate and can be filtered, or the mixture can be heated to reflux again to effect decarboxylation.

-

Continue heating until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value/Condition | Reference |

| Starting Materials | Diethyl methylmalonate, 3-bromobenzyl bromide | [5] |

| Base | Sodium ethoxide in ethanol | [5] |

| Hydrolysis | Aqueous NaOH, followed by HCl | [5] |

| Decarboxylation Temp. | ~150 °C | [5] |

| Overall Yield | ~85% (based on analogous synthesis) | [5] |

Pathway II: Synthesis from 3-Bromobenzaldehyde

An alternative and industrially scalable approach begins with 3-bromobenzaldehyde. This method involves a Knoevenagel-type condensation followed by reduction and hydrolysis. A similar one-pot procedure has been reported for the synthesis of a related isomer, 3-(2-bromophenyl)propionic acid.[6]

Mechanistic Rationale

This pathway leverages the reactivity of the aldehyde functional group. The initial step is a Knoevenagel condensation of 3-bromobenzaldehyde with a malonic acid derivative, such as Meldrum's acid or malonic acid itself, in the presence of a base like piperidine or an amine salt. This forms an unsaturated intermediate. Subsequent reduction of the carbon-carbon double bond, often achieved catalytically (e.g., with H₂/Pd-C) or through transfer hydrogenation, followed by hydrolysis and decarboxylation of the malonic acid moiety, yields the desired product. The methylation at the alpha-position can be achieved by using a methyl-substituted malonic acid derivative in the initial condensation step.

Caption: Synthesis pathway starting from 3-Bromobenzaldehyde.

Experimental Protocol (Adapted)

The following is an adapted protocol based on the synthesis of a similar compound.[6]

-

In a suitable reactor, combine 3-bromobenzaldehyde, methylmalonic acid, and a solvent such as pyridine or a mixture of triethylamine and formic acid.

-

Heat the reaction mixture to a temperature of 95-100 °C for 2-4 hours to facilitate both condensation and in-situ reduction (in the case of the triethylamine/formic acid system which also acts as a reducing agent).

-

After cooling, quench the reaction by adding water and acidify with concentrated hydrochloric acid.

-

The crude product, which may precipitate, is filtered and dried.

-

Purification is typically achieved through recrystallization from a solvent system like ethyl acetate and heptane.

| Parameter | Value/Condition | Reference |

| Starting Materials | 3-Bromobenzaldehyde, Methylmalonic acid | [6] |

| Catalyst/Solvent | Triethylamine/Formic acid or Pyridine | [6] |

| Reaction Temperature | 95-100 °C | [6] |

| Work-up | Acidification with HCl | [6] |

| Purity | >98% achievable after recrystallization | [6] |

Pathway III: Grignard Reagent Carboxylation

The carboxylation of a Grignard reagent is a fundamental and versatile method for the synthesis of carboxylic acids.[7][8][9] This approach involves the formation of an organomagnesium compound which then reacts with carbon dioxide.

Conceptual Framework

To synthesize this compound via this route, a suitable precursor that can form a Grignard reagent at the C-2 position is required. A plausible, though potentially challenging, precursor would be 1-(3-bromophenyl)-2-bromopropane. The Grignard reagent formed from this precursor would then be reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas. A subsequent acidic workup would yield the target carboxylic acid.

Key Considerations:

-

Grignard Formation: The formation of the Grignard reagent must be performed under strictly anhydrous conditions to prevent quenching by water.

-

Precursor Synthesis: The synthesis of the 1-(3-bromophenyl)-2-bromopropane precursor would likely involve multiple steps, starting from a more readily available material like 3-bromostyrene.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 6. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(3-Bromophenyl)-2-methylpropanoic acid (CAS 1183524-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Bromophenyl)-2-methylpropanoic acid (CAS 1183524-10-8), a key organic intermediate. Due to its structural motifs—a brominated phenyl ring and a propanoic acid moiety—this compound holds potential as a building block in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines a plausible synthetic approach, discusses safety and handling protocols, and explores potential research applications. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogues and predictive models to offer valuable insights for researchers.

Introduction

This compound belongs to the class of arylpropionic acids, a well-established scaffold in pharmaceutical sciences known for a range of biological activities. The presence of a bromine atom on the phenyl ring provides a reactive handle for further chemical modifications through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. The methyl group at the alpha-position of the carboxylic acid introduces a chiral center, suggesting the potential for stereospecific interactions in biological systems. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is derived from predictive models, it provides a useful starting point for experimental design.

| Property | Value | Source |

| CAS Number | 1183524-10-8 | Echemi[1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | Echemi[1] |

| Molecular Weight | 243.10 g/mol | Echemi[1] |

| Predicted Boiling Point | 340.2 ± 17.0 °C | Echemi[1] |

| Predicted Density | 1.460 ± 0.06 g/cm³ | Echemi[1] |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from related compounds |

| XLogP3 | 2.9 | Echemi[1] |

| Hydrogen Bond Donor Count | 1 | Echemi[1] |

| Hydrogen Bond Acceptor Count | 2 | Echemi[1] |

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the alkylation of a suitable phenylacetic acid derivative. The retrosynthesis diagram below illustrates this strategy.

Sources

A Technical Guide to the Expanding Biological Activities of Aryl Propionic Acid Derivatives

Preamble: Beyond the Profen Profi le

The aryl propionic acid scaffold, exemplified by household names like Ibuprofen and Naproxen, represents a cornerstone of modern pharmacotherapy. As a class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), their efficacy in managing pain, inflammation, and fever is undisputed.[1][2][3] This guide, however, ventures beyond these canonical applications. It is designed for the research and drug development professional, providing a deeper technical narrative on the diverse and emergent biological activities of these derivatives. We will dissect the established mechanisms, explore novel therapeutic frontiers, and provide robust, field-tested protocols for their evaluation. Our focus is not merely on the "what," but the critical "why" and "how" that drives discovery in this versatile chemical class.

The Core Mechanism: Cyclooxygenase Inhibition

The primary mechanism of action for most aryl propionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes.[4][5] These enzymes, existing as two principal isoforms (COX-1 and COX-2), are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes, which are key mediators of inflammation, pain, and fever.[5]

-

COX-1: A constitutively expressed enzyme found in most tissues, including the gastric mucosa and kidneys. It is responsible for producing prostaglandins that maintain gastrointestinal lining integrity and regulate renal blood flow.[4] Inhibition of COX-1 is linked to the common gastrointestinal side effects of NSAIDs.

-

COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] Its products mediate the classic signs of inflammation and pain.

The therapeutic effects of traditional aryl propionic acid NSAIDs stem from their non-selective inhibition of both isoforms.[4] A crucial stereochemical consideration is that for most derivatives, the (S)-enantiomer possesses the significant COX inhibitory activity and is responsible for the therapeutic action.

Figure 1: The Arachidonic Acid Cascade and NSAID Inhibition.

Established Therapeutic Applications

The inhibition of prostaglandin synthesis directly translates into the well-documented therapeutic effects of aryl propionic acid derivatives.

-

Anti-inflammatory: By reducing the levels of vasodilatory prostaglandins like PGE2 and PGI2 at the site of injury, these drugs decrease erythema, edema, and warmth.

-

Analgesic: Pain relief is achieved by decreasing the production of prostaglandins that sensitize peripheral nociceptors to inflammatory mediators such as bradykinin and histamine.[4][6]

-

Antipyretic: Fever is reduced by inhibiting PGE2 synthesis in the hypothalamus, which effectively resets the body's thermostat that is elevated during an inflammatory response.[5]

These compounds are widely used for conditions like rheumatoid arthritis, osteoarthritis, migraine, and postoperative pain.[6]

Expanding the Therapeutic Horizon: Diverse Biological Activities

Medicinal chemistry efforts have revealed that structural modifications to the aryl propionic acid backbone can unlock a wide spectrum of biological activities, often independent of COX inhibition.

Anticancer Activity

Numerous studies have highlighted the antiproliferative activities of aryl propionic acid derivatives against various cancer cell lines.[7] While some of this effect may be COX-dependent, particularly in cancers where COX-2 is overexpressed, evidence points towards additional, non-COX molecular targets.[7] This has spurred the development of novel derivatives with enhanced anticancer potency and reduced NSAID-related side effects.

Antimicrobial Activity

Derivatization of the carboxyl group has led to compounds with significant antimicrobial properties. For instance, the synthesis of hydrazone derivatives of ibuprofen has yielded compounds with activity against both Gram-positive and Gram-negative bacteria.[8] Some NSAIDs, including ibuprofen itself, have been shown to inhibit the growth of bacteria like Bacillus cereus and MRSA.[9] This dual-activity profile is a promising avenue for developing agents that can treat infection-related inflammation.

Antioxidant Activity

Inflammation is intrinsically linked to oxidative stress. The strategic design of new aryl propionic acid derivatives has incorporated moieties with known antioxidant capacity.[8] Evaluating this activity is crucial, as compounds that can simultaneously inhibit inflammatory enzymes and scavenge reactive oxygen species (ROS) offer a multi-pronged therapeutic approach.

Anticonvulsant Activity

Early research has also identified anticonvulsant properties in some aryl propionic acid derivatives.[10] While the mechanisms are still under investigation, this finding opens up potential applications in neurological disorders where inflammatory processes may play a role.

A Practical Guide to Evaluating Biological Activity

The validation of these diverse biological activities requires a systematic and multi-tiered screening approach. Here, we provide validated, step-by-step protocols for key assays.

General Experimental Workflow

A logical workflow is essential to efficiently screen novel derivatives. The process begins with fundamental in vitro assays to establish primary activity and cytotoxicity, followed by more complex cellular and in vivo models for promising candidates.

Figure 2: A tiered workflow for screening novel derivatives.

In Vitro Experimental Protocols

This protocol quantifies the inhibition of COX-1 and COX-2 by measuring the production of Prostaglandin E2 (PGE2) via an Enzyme-Linked Immunosorbent Assay (ELISA).[11]

Rationale: Directly measures the primary enzymatic activity of interest for anti-inflammatory potential. Using both COX-1 and COX-2 enzymes allows for the determination of selectivity.[11]

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compounds and a reference NSAID (e.g., Celecoxib for COX-2, SC-560 for COX-1).[12]

-

Reaction buffer (e.g., Tris-HCl with cofactors).

-

PGE2 ELISA kit.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

-

In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle (DMSO) for the control.

-

Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

-

This assay is crucial for assessing the general toxicity of a compound to living cells, a critical first step in drug development.[13][14]

Rationale: Measures cell viability by assessing the metabolic activity of mitochondria. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

-

Materials:

-

Selected cell line (e.g., HeLa for cancer, RAW 264.7 for macrophage studies).

-

Complete cell culture medium.

-

Test compound.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution.

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the MTT medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Rationale: Provides a quantitative measure of antimicrobial potency, which is a standard for comparing the efficacy of different agents.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Mueller-Hinton Broth (MHB).

-

Test compound and a reference antibiotic (e.g., ciprofloxacin).

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration (approx. 5 x 10^5 CFU/mL).

-

Add the bacterial inoculum to all wells containing the test compound, as well as to a growth control well (bacteria + medium) and a sterility control well (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound where no turbidity (bacterial growth) is observed.

-

This is a rapid and simple chemical assay to screen for antioxidant activity.[15][16]

Rationale: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change is proportional to the scavenging activity and can be measured spectrophotometrically.[17]

-

Materials:

-

DPPH solution in methanol.

-

Test compound.

-

Reference antioxidant (e.g., Ascorbic acid or Trolox).

-

Methanol.

-

-

Procedure:

-

Prepare various concentrations of the test compound and the reference in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the test compound solutions to the wells. A control well should contain DPPH and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. Determine the EC50 value (effective concentration to scavenge 50% of DPPH radicals).

-

In Vivo Experimental Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

This is the most widely used primary test for screening anti-inflammatory agents.[18]

Rationale: The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (2-6 hours) is primarily mediated by prostaglandins, making it an excellent model for evaluating inhibitors of prostaglandin synthesis.[18][19]

Figure 3: Workflow for the Carrageenan-Induced Paw Edema Model.

-

Materials:

-

Male Wistar rats or Swiss albino mice.

-

1% (w/v) Carrageenan solution in sterile saline.

-

Test compound and reference drug (e.g., Indomethacin).

-

Plethysmometer (for measuring paw volume).

-

-

Procedure:

-

Fast animals overnight with free access to water.

-

Administer the test compound, reference drug, or vehicle to respective groups (typically via oral gavage) one hour before carrageenan injection.

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer (V0).

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).

-

Calculate the percentage of edema at each time point: % Edema = [(Vt - V0) / V0] x 100.

-

Calculate the percentage inhibition of edema by the drug-treated groups compared to the vehicle control group.

-

This model is effective for screening peripherally acting analgesics.[18]

Rationale: Intraperitoneal injection of acetic acid causes irritation and induces the release of endogenous mediators like prostaglandins, which stimulate nociceptors, leading to a characteristic stretching behavior (writhing). Analgesics reduce the frequency of these writhes.

-

Materials:

-

Swiss albino mice.

-

0.6% (v/v) Acetic acid solution.

-

Test compound and reference drug (e.g., Aspirin).

-

-

Procedure:

-

Administer the test compound, reference drug, or vehicle to respective groups (oral or i.p.).

-

After a set period (e.g., 30 minutes for i.p., 60 minutes for oral), inject 0.1 mL/10g body weight of acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for a duration of 10-20 minutes.

-

Calculate the percentage of analgesic activity: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100.

-

Conclusion and Future Perspectives

Aryl propionic acid derivatives represent a privileged scaffold in medicinal chemistry. While their role as potent anti-inflammatory agents is firmly established through the inhibition of COX enzymes, the therapeutic potential extends far beyond this single mechanism.[3] The exploration of anticancer, antimicrobial, and antioxidant activities reveals a landscape rich with opportunity for drug discovery professionals.[7][8] The key to unlocking this potential lies in rational drug design—modifying the core structure to enhance desired activities while mitigating known side effects—coupled with a rigorous and systematic evaluation using the validated in vitro and in vivo protocols outlined in this guide. The future development of this class will likely focus on creating multi-target agents that can address the complex interplay of inflammation, infection, and cellular proliferation in disease.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. (2021). Google Patents.

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 24, 2026, from [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved January 24, 2026, from [Link]

-

A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 24, 2026, from [Link]

-

Abdel-Aziz, M., et al. (2021). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. European Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

Drăgan, M., et al. (2015). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Farmacia. Retrieved January 24, 2026, from [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Cytotoxicity Assays | Life Science Applications. (n.d.). Bio-Rad. Retrieved January 24, 2026, from [Link]

-

Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Retrieved January 24, 2026, from [Link]

-

Pérez-Jiménez, J., et al. (2010). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka. Retrieved January 24, 2026, from [Link]

-

Chemical and Cell-Based Antioxidant Assays. (2022). Encyclopedia.pub. Retrieved January 24, 2026, from [Link]

-

Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. Retrieved January 24, 2026, from [Link]

-

Antioxidant Assays: Principles, Methods and Analyses. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (2015). Slideshare. Retrieved January 24, 2026, from [Link]

-

Pharmacology of non-steroidal anti-inflammatory agents. (n.d.). Deranged Physiology. Retrieved January 24, 2026, from [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Walsh Medical Media. Retrieved January 24, 2026, from [Link]

-

Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice. (2023). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2020). SciELO. Retrieved January 24, 2026, from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved January 24, 2026, from [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved January 24, 2026, from [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (2003). Diva-Portal.org. Retrieved January 24, 2026, from [Link]

-

Antioxidant Activity & Chemical Profiles of Extracts from Sesame Meals in Oil-in-Water Emulsion. (2021). YouTube. Retrieved January 24, 2026, from [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). MDPI. Retrieved January 24, 2026, from [Link]

-

O'Neill, J., et al. (2022). Anti-inflammatory drugs as potential antimicrobial agents: a review. Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]

- 7. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Anti-inflammatory drugs as potential antimicrobial agents: a review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. opentrons.com [opentrons.com]

- 14. kosheeka.com [kosheeka.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. scielo.br [scielo.br]

- 19. mdpi.com [mdpi.com]

A-Z Guide for Elucidating the Mechanism of Action of 3-(3-Bromophenyl)-2-methylpropanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a bioactive small molecule represents the genesis of a potential therapeutic, but its journey to the clinic is contingent upon a deep and thorough understanding of its mechanism of action (MOA). This document provides a comprehensive, technically-grounded framework for the systematic investigation of a novel chemical entity, using 3-(3-Bromophenyl)-2-methylpropanoic acid as a guiding example. Publicly available information on this compound is sparse, primarily identifying it as a synthetic intermediate.[1][2][3] This guide, therefore, treats it as a true unknown, outlining a multi-phased, iterative strategy to de-orphanize its biological target(s), delineate the subsequent signaling pathways, and characterize its ultimate phenotypic effects. We will proceed from broad, unbiased screening to highly specific, hypothesis-driven validation, integrating cutting-edge methodologies to build a robust and verifiable model of the compound's MOA.

Phase 1: Hypothesis Generation & Unbiased Target Identification

The initial phase of an MOA investigation is predicated on casting a wide net to capture any potential biological activity. Without a known target, a dual-pronged approach combining phenotypic discovery and direct target engagement is optimal. This strategy allows functional efficacy to guide the discovery process while simultaneously seeking to identify the direct molecular binding partners.[4]

Phenotypic Drug Discovery (PDD)

Modern PDD leverages complex biological systems to identify compounds that induce a desired physiological change, with target identification occurring downstream.[4][5] This approach is powerful because it prioritizes therapeutic effect in disease-relevant models.[6][7]

Experimental Workflow: High-Content Cellular Imaging Screen

The objective is to screen this compound across a diverse panel of cell lines (e.g., cancer, immune, neuronal) stained with a cocktail of fluorescent dyes that report on key cellular features (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal integrity).

Caption: High-Content Phenotypic Screening Workflow.

Chemical Proteomics for Direct Target Identification

Parallel to phenotypic screening, it is crucial to identify direct binding partners of the compound. Chemical proteomics is a powerful, unbiased approach to isolate and identify protein targets from a native cellular environment.[8][9][10]

Experimental Protocol: Affinity-Based Protein Profiling

This protocol involves synthesizing a probe version of this compound, immobilizing it on a solid support, and using it to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[11][12]

-

Probe Synthesis: Synthesize an analog of the compound featuring a linker arm terminating in a reactive group (e.g., an alkyne for click chemistry or an amine for NHS-ester coupling). A crucial control is to ensure this modification does not abrogate any biological activity identified in the phenotypic screen.

-

Immobilization: Covalently couple the probe to NHS-activated sepharose beads.

-

Cell Lysate Preparation: Prepare native protein lysates from a cell line that demonstrated a robust phenotype in the PDD screen.

-

Affinity Pulldown: Incubate the bead-immobilized probe with the cell lysate. As a crucial control, also incubate lysate with beads that have not been coupled to the probe, and another set of beads where the pulldown is competed with an excess of the free, unmodified compound.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Candidate Prioritization: True targets should be present in the probe pulldown but significantly reduced or absent in the control and competition experiments.

Phase 2: Target Validation & Characterization

Once a list of putative targets is generated from Phase 1, the next critical step is to validate these candidates, confirming direct, high-affinity binding and functional modulation.

Biophysical Confirmation of Direct Binding

Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for quantifying the kinetics and affinity of biomolecular interactions in real-time.[13][14]

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Analysis

-

Chip Preparation: Covalently immobilize the purified, recombinant protein target onto a sensor chip (e.g., a CM5 chip via amine coupling).[15]

-

Analyte Injection: Flow a series of increasing concentrations of this compound over the chip surface.

-

Data Acquisition: Measure the change in refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

-

Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14][16]

Table 1: Hypothetical SPR Kinetic Data

| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |

| S1P Receptor 1 | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

| Protein Candidate B | 1.1 x 10⁴ | 4.4 x 10⁻³ | 400 |

| Protein Candidate C | No Binding | N/A | N/A |

This hypothetical data suggests a high-affinity interaction with S1P Receptor 1, making it the priority candidate for further validation.

Genetic Target Validation

CRISPR-Cas9 gene editing provides the definitive method for validating whether a specific protein is responsible for a drug's effect.[17][18][19] By knocking out the gene for the putative target, the compound's activity should be abolished.[18]

Workflow: CRISPR-Cas9 Knockout Validation

-

gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene of the top protein candidate (e.g., S1PR1).

-

Cell Line Engineering: Transfect the parental cell line (used in the PDD screen) with Cas9 nuclease and the validated gRNAs to generate a stable knockout cell line.

-

Validation of Knockout: Confirm the absence of the target protein expression via Western Blot or flow cytometry.

-

Phenotypic Rescue Assay: Treat both the parental (wild-type) and knockout cell lines with this compound and perform the original phenotypic assay.

-

Analysis: If the compound-induced phenotype is observed in the wild-type cells but is absent in the knockout cells, this provides strong evidence that the compound acts through the targeted protein.

Phase 3: Delineating the Downstream Signaling Pathway

Confirming the direct target is a milestone, but understanding the consequences of that interaction is the core of MOA analysis. Based on our hypothetical high-affinity binding to the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G-protein coupled receptor (GPCR), the next steps focus on elucidating its downstream signaling.[20][21]

Functional GPCR Activity Assays

S1PR1 is known to couple primarily to the Gi family of G-proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[22][23]

Experimental Protocol: GTPγS Binding Assay

This assay measures the direct activation of G-proteins by the receptor upon agonist binding.[24][25]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the S1PR1.

-

Assay Reaction: Incubate the membranes with the compound and a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Measurement: If the compound is an agonist, it will stimulate the receptor to exchange GDP for [³⁵S]GTPγS on the Gα subunit. The amount of incorporated radioactivity is measured by scintillation counting.

-

Data Analysis: Plot the data to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.

Western Blot Analysis of Key Signaling Nodes

Western blotting is an essential technique to detect and semi-quantify changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins in a signaling cascade.[26][27] Activation of the S1PR1/Gi pathway typically leads to the activation of the PI3K/Akt and MAPK/ERK pathways.

Caption: Hypothesized S1PR1 Signaling Pathway.

Experimental Protocol: Western Blot for Akt and ERK Phosphorylation

-

Cell Treatment: Treat cells expressing S1PR1 with the compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction: Lyse the cells and determine the total protein concentration for equal loading.[27]

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).

-

As loading controls, re-probe the same membranes with antibodies for total Akt and total ERK.

-

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A time-dependent increase in the p-Akt/Akt and p-ERK/ERK ratios following compound treatment would confirm the activation of these downstream pathways.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a systematic process of discovery and validation. It requires an integrated, multi-disciplinary approach that is both unbiased in its initial search and rigorously hypothesis-driven in its validation phases. By combining phenotypic screening, chemical proteomics, biophysical interaction analysis, genetic validation, and detailed pathway analysis, researchers can build a comprehensive and verifiable model of a compound's biological activity. This foundational knowledge is indispensable for translating a promising molecule into a safe and effective therapeutic agent.

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Glick, M. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

-

Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 30(10), 1035–1044. [Link]

-

Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

-

Patching, S. G. (2015). Surface plasmon resonance spectroscopy for characterisation of membrane protein–ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1848(9), 1943-1978. [Link]

-

Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407. [Link]

-

Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery, 10(7), 507-519. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S] GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

-

Horizon Discovery. (n.d.). Drug Target Identification & Validation. Horizon Discovery. [Link]

- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Patsnap. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

-

StatPearls. (2023). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. [Link]

-

JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. [Link]

-

Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

-

MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. [Link]

-

Kuang, Y., et al. (2021). Vascular endothelial S1pr1 ameliorates adverse cardiac remodelling via stimulating reparative macrophage proliferation after myocardial infarction. Cardiovascular Research, 117(2), 585–599. [Link]

-

Tsuboi, D., et al. (2018). Structural insights into sphingosine-1-phosphate receptor activation. PNAS, 115(46), 11783-11788. [Link]

-

MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

-

Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

-

The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

-

UCL. (n.d.). Target Identification and Validation (Small Molecules). [Link]

-

Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

MDPI. (2020). Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. [Link]

-

Taylor & Francis Online. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

-

Syntezza. (n.d.). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

-

PMC. (2017). Cornerstones of CRISPR-Cas in drug development and therapy. [Link]

-

PMC. (2014). Sphingosine 1-phosphate signalling. [Link]

-

Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. [Link]

-

Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

-

PMC. (2019). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

-

NIH. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters. [Link]

-

PubMed. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. [Link]

-

PMC. (2023). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

-

NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. [Link]

-

EditCo Bio. (n.d.). Drug Target Identification. [Link]

- Google Patents. (2012). Preparation of 2-(3-bromophenyl)-2-methylpropanoic acid.

-

PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. [Link]

-

PMC. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. [Link]

-

PMC. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

-

PMC. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. [Link]

-

ResearchGate. (2012). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

Sources

- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 5. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivobiosystems.com [invivobiosystems.com]

- 7. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. dhvi.duke.edu [dhvi.duke.edu]

- 17. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 20. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-(3-Bromophenyl)-2-methylpropanoic acid

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-(3-bromophenyl)-2-methylpropanoic acid, a chiral carboxylic acid with potential applications in pharmaceutical development and materials science. The document details methodologies for the synthesis of the racemic mixture, strategies for obtaining the individual enantiomers through both stereoselective synthesis and chiral resolution, and analytical techniques for the characterization and quantification of the stereoisomers. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the stereochemistry and handling of this compound.

Introduction: The Significance of Chirality

This compound possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (R)-3-(3-bromophenyl)-2-methylpropanoic acid and (S)-3-(3-bromophenyl)-2-methylpropanoic acid. In the context of drug development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and analyze these stereoisomers is crucial for any research and development program involving this compound.

This guide will first outline a robust method for the synthesis of the racemic mixture of this compound. Subsequently, two distinct pathways to obtaining the enantiomerically pure forms will be explored:

-

Stereoselective Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of a key reaction step.

-

Chiral Resolution: Separating the enantiomers from the racemic mixture by forming diastereomeric salts with a chiral resolving agent.

Finally, detailed analytical methodologies, including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, will be presented for the determination of enantiomeric purity and structural verification.

Synthesis of Racemic this compound

A common and effective method for the synthesis of 3-aryl-2-methylpropanoic acids is through the conjugate addition of a Grignard reagent to a suitable α,β-unsaturated ester, followed by hydrolysis.

Synthetic Pathway

Caption: Racemic Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl (3-bromobenzyl)methylmalonate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

In a separate flask, prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium (1.1 eq) in absolute ethanol.

-

To the NaOEt solution, add diethyl methylmalonate (1.1 eq) dropwise at 0 °C.

-

Add the freshly prepared Grignard reagent to the diethyl methylmalonate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl (3-bromobenzyl)methylmalonate.

Step 2: Hydrolysis and Decarboxylation

-

Dissolve the diethyl (3-bromobenzyl)methylmalonate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~1.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-bromobenzyl)methylmalonic acid.

-

Heat the crude malonic acid at 150-160 °C until the evolution of carbon dioxide ceases.

-

The resulting oil is the racemic this compound, which can be further purified by crystallization or distillation.

Stereoselective Synthesis of Enantiomers

For applications requiring a single enantiomer, a stereoselective synthesis is often the most efficient approach. The use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable method for introducing chirality.[1][2]

Synthetic Pathway Using an Evans Auxiliary

Caption: Stereoselective synthesis using an Evans auxiliary.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add propanoyl chloride (1.1 eq) dropwise and stir at -78 °C for 30 minutes, then allow to warm to room temperature over 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography on silica gel to obtain the chiral N-acyloxazolidinone.

Step 2: Asymmetric Alkylation

-

Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

-

Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

-

Add a solution of 3-bromobenzyl bromide (1.2 eq) in THF and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow to warm to room temperature.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the alkylated product.

Step 3: Cleavage of the Auxiliary

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir the reaction at room temperature for 4 hours.

-

Quench the excess peroxide with aqueous sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

The organic layer contains the desired (S)-3-(3-bromophenyl)-2-methylpropanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

-

Purify the carboxylic acid by crystallization or chromatography.

Note: The (R)-enantiomer can be synthesized by using the enantiomeric (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.

Chiral Resolution of the Racemic Mixture

An alternative to stereoselective synthesis is the resolution of the racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3][4]

Principle of Diastereomeric Salt Resolution

Enantiomers have identical physical properties, making them difficult to separate. However, when a racemic mixture of a carboxylic acid is reacted with a single enantiomer of a chiral amine, a pair of diastereomeric salts is formed. Diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.

Selection of a Chiral Resolving Agent

A variety of chiral amines can be used for the resolution of carboxylic acids.[3] The choice of the resolving agent is often empirical.

| Chiral Resolving Agent | Source/Type |

| (+)- and (-)-α-Methylbenzylamine | Synthetic |

| (+)- and (-)-Dehydroabietylamine | Natural Product Derivative |

| (+)- and (-)-Brucine | Alkaloid |

| (+)- and (-)-Quinine | Alkaloid |

| (1R,2R)- and (1S,2S)-Pseudoephedrine | Synthetic |

Experimental Protocol for Chiral Resolution

-

Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) (0.5 eq) in the same solvent.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric excess of the resolved acid can be determined by chiral HPLC analysis of a small sample after liberation of the acid from the salt.

-

Recrystallize the salt until a constant enantiomeric excess is achieved.

-

To recover the enantiomerically enriched carboxylic acid, suspend the diastereomeric salt in water and add an appropriate acid (e.g., 1 M HCl) to protonate the carboxylate.

-

Extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched this compound.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

Analytical Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral carboxylic acids.[5][6]

Table 1: Proposed Chiral HPLC Method

| Parameter | Condition |

| Column | Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Method Development Insights:

-

The ratio of n-hexane to isopropanol can be adjusted to optimize the retention times and resolution.

-

Trifluoroacetic acid is added to suppress the ionization of the carboxylic acid and improve peak shape.

-

The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. While standard NMR cannot distinguish between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce diastereomeric environments that may allow for the differentiation of enantiomers by NMR.

Expected ¹H NMR (CDCl₃, 400 MHz) signals for racemic this compound:

-

δ 10-12 ppm (br s, 1H): Carboxylic acid proton.

-

δ 7.1-7.4 ppm (m, 4H): Aromatic protons.

-

δ 2.8-3.1 ppm (m, 2H): -CH₂- protons.

-

δ 2.6-2.8 ppm (m, 1H): -CH- proton.

-

δ 1.2-1.3 ppm (d, 3H): -CH₃ protons.

Expected ¹³C NMR (CDCl₃, 100 MHz) signals for racemic this compound:

-

δ ~180 ppm: Carboxylic acid carbonyl carbon.

-

δ ~140 ppm: Aromatic carbon attached to bromine.

-

δ ~122-132 ppm: Other aromatic carbons.

-

δ ~45 ppm: -CH- carbon.

-

δ ~38 ppm: -CH₂- carbon.

-

δ ~16 ppm: -CH₃ carbon.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

This technical guide has provided a detailed framework for the synthesis, resolution, and analysis of the stereoisomers of this compound. The choice between stereoselective synthesis and chiral resolution will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired enantiomeric purity. The analytical methods described herein provide robust means for quality control and characterization of the final products. It is the author's hope that this guide will serve as a valuable resource for scientists and researchers working with this and related chiral compounds.

References

-

Evans, D. A.; et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Corey, E. J.; Ensley, H. E. (1975). Preparation of a useful chiral agent, (2S,3R)-(+)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol, and its use in enantioselective synthesis of a prostaglandin intermediate. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]

-

Okamoto, Y.; Yashima, E. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Angewandte Chemie International Edition, 48(9), 1600-1631. [Link]

-

Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

-

Koerner, T.; et al. (2004). A practical, large-scale synthesis of a key intermediate for the preparation of a potent farnesyl protein transferase inhibitor. Organic Process Research & Development, 8(4), 529-532. [Link]

-

Jacques, J.; Collet, A.; Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons. [Link]

-

Eliel, E. L.; Wilen, S. H.; Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

-

Pirkle, W. H.; Finn, J. M. (1981). Chiral high-pressure liquid chromatographic stationary phases. 3. General resolution of arylalkylcarbinols. The Journal of Organic Chemistry, 46(14), 2935–2938. [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chiraltech.com [chiraltech.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

3-(3-Bromophenyl)-2-methylpropanoic acid stability and degradation profile

An In-Depth Technical Guide to the Stability and Degradation Profile of 3-(3-Bromophenyl)-2-methylpropanoic Acid

Foreword

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, paramount among which is ensuring its stability and predicting its degradation profile. This guide provides a comprehensive technical overview of the stability and potential degradation pathways of this compound, a compound of interest within the broader class of arylpropionic acids. Given the limited publicly available stability data specific to this molecule, this document leverages established knowledge from structurally analogous compounds, particularly other arylpropionic acids and brominated aromatic compounds, to construct a robust, scientifically-grounded framework for its analysis. This approach, rooted in chemical first principles and field-proven methodologies, is designed to empower researchers, scientists, and drug development professionals to design and execute meaningful stability studies, anticipate potential liabilities, and ultimately accelerate the development timeline.

Physicochemical Properties and Structural Considerations

This compound is a carboxylic acid featuring a stereocenter at the C2 position and a bromine substituent on the phenyl ring. Its stability is intrinsically linked to these structural features.

| Property | Value/Information | Significance for Stability |

| Molecular Formula | C₁₀H₁₁BrO₂ | Provides the elemental composition. |

| Molecular Weight | 243.10 g/mol | Relevant for analytical calculations. |

| Structure | A chiral arylpropionic acid | The carboxylic acid moiety is susceptible to esterification and decarboxylation. The stereocenter's stability (racemization) under stress conditions must be evaluated. The C-Br bond can be a site for photolytic or reductive cleavage. |

| pKa (estimated) | ~4-5 | The acidity of the carboxylic acid will influence its solubility and reactivity in different pH environments. The ionized carboxylate form may have different stability characteristics than the neutral form. |

| Solubility (predicted) | Sparingly soluble in water, soluble in organic solvents (e.g., methanol, DMSO) | The choice of solvent for stability studies is critical to avoid solvent-induced degradation. |

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several key pathways, primarily driven by hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

While the core structure is generally stable against hydrolysis, forced conditions (extreme pH and high temperature) could potentially promote certain reactions. The primary concern would be decarboxylation, although this typically requires very harsh conditions for arylpropionic acids.

Oxidative Degradation

Oxidative degradation is a significant potential pathway, particularly involving the aromatic ring and the benzylic position. The presence of the electron-withdrawing bromine atom may influence the susceptibility of the aromatic ring to oxidation.

Photodegradation

Aryl halides are known to be susceptible to photodecomposition. The carbon-bromine bond, in particular, can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species. This is a critical pathway to investigate. Subsequent reactions of these radicals can lead to a complex mixture of degradants.

A potential photodegradation pathway is illustrated below:

Caption: Potential Photodegradation Pathway via C-Br Bond Cleavage.

Recommended Stability and Forced Degradation Studies

A systematic approach to understanding the stability profile involves subjecting the compound to a range of stress conditions, as outlined in ICH Q1A(R2) guidelines.

Experimental Workflow for Forced Degradation

The following workflow provides a structured approach to investigating the degradation pathways.

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 3-(3-Bromophenyl)-2-methylpropanoic Acid

Abstract

This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of 3-(3-Bromophenyl)-2-methylpropanoic acid. This compound is a significant building block in pharmaceutical synthesis, where stringent purity control is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The developed reverse-phase HPLC (RP-HPLC) method is designed for precision, accuracy, and robustness, making it suitable for both routine quality control and regulatory submissions. The causality behind the selection of chromatographic parameters is explained, and the protocol includes system suitability criteria and a framework for forced degradation studies to ensure the method's specificity, in line with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

This compound is a carboxylic acid derivative whose structural motif is found in various pharmacologically active molecules. The isomeric purity and the profile of related substances are critical quality attributes (CQAs) that must be meticulously controlled. For instance, positional isomers, such as 2-(4-bromophenyl)-2-methylpropanoic acid or 2-(2-bromophenyl)-2-methylpropanoic acid, can be process-related impurities that may exhibit different pharmacological or toxicological profiles.[3][4] Therefore, a highly specific and validated analytical method is essential.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution and sensitivity.[2][5] This guide focuses on an RP-HPLC method, which is ideally suited for separating moderately polar, non-volatile organic compounds like the target analyte.

Core Principles of Method Design:

-

Analyte Chemistry: The analyte is a carboxylic acid containing a hydrophobic bromophenyl group. Its retention behavior is highly dependent on the pH of the mobile phase.

-

Ion Suppression: To achieve consistent retention and sharp, symmetrical peak shapes for the acidic analyte, the analysis must be conducted under acidic mobile phase conditions. By lowering the pH to at least two units below the analyte's pKa, the carboxylic acid group remains in its protonated, non-ionized form, which enhances its retention on a non-polar stationary phase.[6]

-

Stability-Indicating Power: The method must be able to separate the intact analyte from any potential degradation products that may form under stress conditions (e.g., exposure to acid, base, light, heat, or oxidative agents).[7][8] This is achieved through forced degradation studies, which are integral to method validation.[9][10]

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₁₀H₁₁BrO₂ | [11][12] |

| Molecular Weight | 243.10 g/mol | [11] |

| Predicted XLogP3 | 2.9 | [11] |

| Topological Polar Surface Area | 37.3 Ų | [11][13] |

| Hydrogen Bond Donor Count | 1 | [11][13] |

| Hydrogen Bond Acceptor Count | 2 | [11][13] |

| UV Chromophore | Bromophenyl group | [14] |

Experimental Protocol: HPLC Purity Determination

This section provides a detailed, step-by-step protocol for the analysis.

Equipment and Materials

-

HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column with end-capping is recommended for good peak shape.

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-